molecular formula C5H7FN4 B13098700 6-fluoro-N4-methylpyrimidine-4,5-diamine CAS No. 767-89-5

6-fluoro-N4-methylpyrimidine-4,5-diamine

Cat. No.: B13098700
CAS No.: 767-89-5
M. Wt: 142.13 g/mol
InChI Key: FJTMODFMGVQNPZ-UHFFFAOYSA-N
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Description

6-fluoro-N4-methylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C5H7FN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine and methyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N4-methylpyrimidine-4,5-diamine typically involves the reaction of 6-fluoropyrimidine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield. The reaction can be represented as follows:

6-fluoropyrimidine+methylamineThis compound\text{6-fluoropyrimidine} + \text{methylamine} \rightarrow \text{this compound} 6-fluoropyrimidine+methylamine→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N4-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

6-fluoro-N4-methylpyrimidine-4,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-N4-methylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The methyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N4-methylpyrimidine-4,5-diamine
  • 6-bromo-N4-methylpyrimidine-4,5-diamine
  • 6-iodo-N4-methylpyrimidine-4,5-diamine

Uniqueness

6-fluoro-N4-methylpyrimidine-4,5-diamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making this compound particularly valuable in medicinal chemistry for the development of potent and selective drugs.

Properties

CAS No.

767-89-5

Molecular Formula

C5H7FN4

Molecular Weight

142.13 g/mol

IUPAC Name

6-fluoro-4-N-methylpyrimidine-4,5-diamine

InChI

InChI=1S/C5H7FN4/c1-8-5-3(7)4(6)9-2-10-5/h2H,7H2,1H3,(H,8,9,10)

InChI Key

FJTMODFMGVQNPZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=N1)F)N

Origin of Product

United States

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